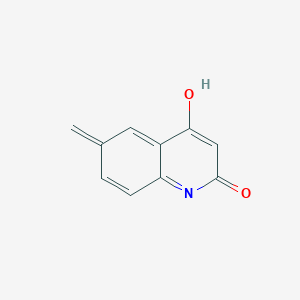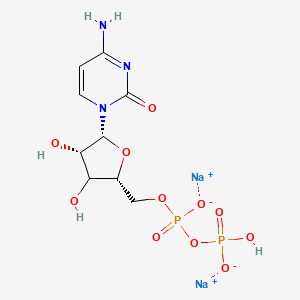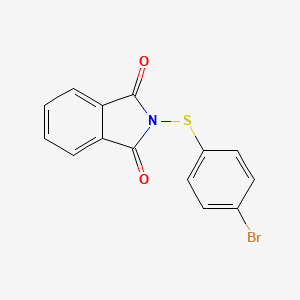
Eugenol acetate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eugenol acetate-d3 is a deuterated derivative of eugenol acetate, a compound derived from eugenol. Eugenol is a phenolic compound found in various plants such as clove, cinnamon, and tulsi. It is known for its aromatic properties and is widely used in the food, cosmetic, and pharmaceutical industries. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and reaction mechanisms due to the presence of deuterium atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Eugenol acetate-d3 can be synthesized through the esterification of eugenol with acetic anhydride in the presence of a deuterated catalyst. The reaction typically involves the following steps:
Eugenol Extraction: Eugenol is extracted from clove oil using steam distillation.
Deuteration: The hydroxyl group of eugenol is deuterated using deuterium oxide (D2O).
Esterification: The deuterated eugenol is then reacted with acetic anhydride in the presence of a deuterated acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Extraction: Large-scale steam distillation of clove oil to obtain eugenol.
Deuteration: Deuteration of eugenol using D2O in industrial reactors.
Esterification: Esterification in large reactors with acetic anhydride and deuterated catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Eugenol acetate-d3 undergoes various chemical reactions, including:
Oxidation: Oxidation of the allyl group to form this compound epoxide.
Reduction: Reduction of the double bond in the allyl group.
Substitution: Substitution reactions at the aromatic ring or the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products
Oxidation: Formation of this compound epoxide.
Reduction: Formation of dihydrothis compound.
Substitution: Formation of halogenated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Eugenol acetate-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to understand the biotransformation of eugenol derivatives.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of flavoring agents and fragrances.
Wirkmechanismus
The exact mechanism of action of eugenol acetate-d3 is not fully understood. it is believed to exert its effects through the following pathways:
Action Potential Interruption: this compound may interrupt action potentials, contributing to its analgesic properties.
Antioxidant Activity: It exhibits antioxidant properties by neutralizing reactive oxygen species (ROS).
Anti-inflammatory Effects: It may reduce inflammation by modulating inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Eugenol acetate-d3 can be compared with other similar compounds such as:
Eugenol: The non-deuterated form, widely used in various industries.
Isoeugenol: A structural isomer with similar aromatic properties.
Methyl Eugenol: Another derivative with distinct applications in flavoring and fragrance industries.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it valuable in research for tracing and studying metabolic pathways and reaction mechanisms.
Conclusion
This compound is a valuable compound in scientific research due to its unique properties and wide range of applications. Its synthesis, chemical reactions, and potential therapeutic effects make it an important subject of study in various fields, including chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
209.26 g/mol |
IUPAC-Name |
[4-prop-2-enyl-2-(trideuteriomethoxy)phenyl] acetate |
InChI |
InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4,6-8H,1,5H2,2-3H3/i3D3 |
InChI-Schlüssel |
SCCDQYPEOIRVGX-HPRDVNIFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CC=C)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)CC=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12363849.png)




![(1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12363890.png)
![3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide](/img/structure/B12363891.png)
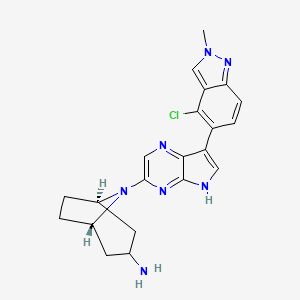
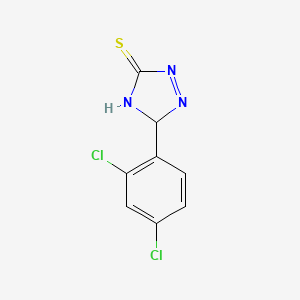
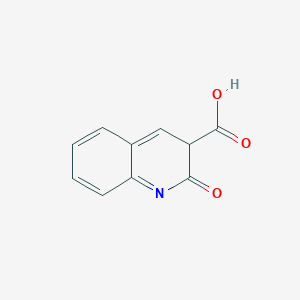
![2-(2-phenylethylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-1,3-thiazol-4-ol](/img/structure/B12363911.png)
